molecular formula C20H23N7O2 B2708169 N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1013807-51-6

N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2708169
CAS No.: 1013807-51-6
M. Wt: 393.451
InChI Key: QEYVWRUEBRCWCT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-based carboxamide compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-8-9-27(24-15)19-7-6-18(22-23-19)25-10-12-26(13-11-25)20(28)21-16-4-3-5-17(14-16)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVWRUEBRCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide, with the CAS number 1013807-51-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N7O2C_{20}H_{23}N_{7}O_{2} with a molecular weight of 393.4 g/mol. The structure features a piperazine core linked to a methoxyphenyl group and a pyridazinyl-pyrazole moiety, which is essential for its biological activity.

PropertyValue
CAS Number1013807-51-6
Molecular FormulaC20H23N7O2C_{20}H_{23}N_{7}O_{2}
Molecular Weight393.4 g/mol

Antiparasitic Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antiparasitic properties. For instance, derivatives of pyrazole and pyridazine have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro assays have indicated that modifications in the structure can lead to varying degrees of efficacy.

Table 1: Antiparasitic Activity of Related Compounds

CompoundEC50 (μM)
N-(3-methoxyphenyl)-4-(6-(3-methylpyrazol...TBD
Pyrazole derivative A0.064
Pyrazole derivative B0.115

EC50 values represent the concentration required to inhibit 50% of the parasite's activity in vitro.

Anticancer Properties

Research has indicated that similar compounds may also possess anticancer properties. For example, substituted piperazines have been reported to inhibit cancer cell proliferation in various cancer types, including leukemia and solid tumors. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related piperazine compound exhibited selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with a therapeutic window significantly higher than that observed in normal cells . This suggests that structural modifications could enhance selectivity and potency.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
  • Receptor Interaction : The compound may interact with specific receptors, modulating biological responses critical for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Structural Analogs with Piperazine Carboxamide and Pyridazine/Pyridine Cores

Compound Name Core Structure Substituents Key Pharmacological Data Reference
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazine + chroman Trifluoromethyl chroman IC₅₀: 8.8 nM (human FAAH), 10 nM (rat FAAH); >200-fold selectivity over 137 off-targets
N-(2-ethylphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide Pyridazine + pyrazole 2-Ethylphenyl No activity data; structural similarity highlights substituent impact
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide Pyridine 2-Methoxyphenyl (carbothioamide) Carbothioamide vs. carboxamide; potential altered binding affinity

Key Observations :

  • PKM-833 demonstrates high FAAH inhibition potency and selectivity, attributed to its chroman substituent and irreversible binding mode. The pyridazine core is critical for activity .
  • The ethylphenyl analog () shares the pyridazine-pyrazole-piperazine scaffold with the target compound but lacks the methoxy group, suggesting that electronic or steric effects of substituents may modulate target engagement.
  • Replacing the carboxamide with a carbothioamide () introduces a sulfur atom, which may alter hydrogen-bonding interactions and pharmacokinetics.

Impact of Aromatic Substituent Modifications

Compound Series Substituent Position Substituent Type Physical Properties (Yield, Melting Point) Reference
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl Fluorine Yield: 52.2%; MP: 189.5–192.1°C
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Chlorophenyl Chlorine Yield: 47.7%; MP: 193.3–195.2°C
N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide 3-Methoxyphenyl Methoxy Data not available

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring () result in moderate yields (45–57%) and melting points >180°C, suggesting stable crystalline forms.
  • The methoxy group in the target compound is electron-donating, which may enhance solubility or alter metabolic stability compared to halogenated analogs.

Piperazine Carboxamides with Heterocyclic Modifications

Compound Name Heterocyclic Component Key Data Reference
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carboxamide Pyridine + trifluoromethyl Potent bacterial phosphopantetheinyl transferase inhibitor; attenuates bacterial growth
4-Hydroxyquinazoline derivatives (A1–A6) Quinazoline Varied substituents; no direct activity data
Benzo[b][1,4]oxazin-3(4H)-one analogs (28, 29a/b) Benzooxazinone NMR/HRMS structural confirmation; moderate yields (10–81%)

Key Observations :

  • Substitution with trifluoromethylpyridine () confers antibacterial activity, highlighting the role of lipophilic groups in target specificity.
  • Benzooxazinone-piperazine hybrids () exhibit synthetic versatility, with yields influenced by coupling reagents (e.g., HCTU) and reaction conditions.

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